3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
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Overview
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Thioether Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Amide Bond Formation: The final step involves coupling the thioether intermediate with a propanamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzodioxole and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole and pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Its derivatives can be explored for various pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrimidine rings facilitate binding to these targets, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The sulfanyl group may participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-one
- 1-(1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide stands out due to the presence of the trifluoromethyl group and the pyrimidine ring. These features confer unique chemical properties, such as increased stability and specific binding affinities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23F3N4O4S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide |
InChI |
InChI=1S/C22H23F3N4O4S/c23-22(24,25)18-12-15(14-4-5-16-17(11-14)33-13-32-16)27-21(28-18)34-10-6-19(30)26-7-2-9-29-8-1-3-20(29)31/h4-5,11-12H,1-3,6-10,13H2,(H,26,30) |
InChI Key |
PBEUOSOEMVQTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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